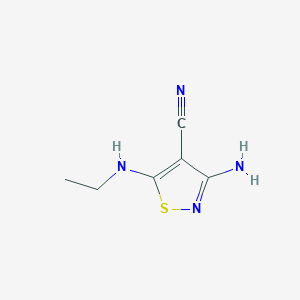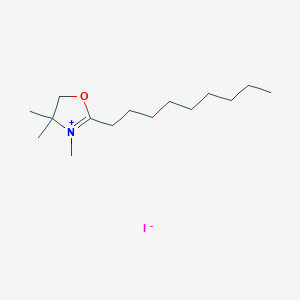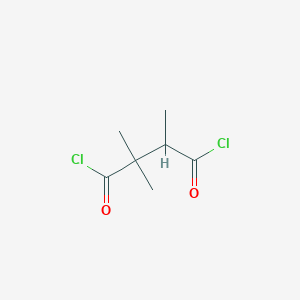
2,2,3-Trimethylbutanedioyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trimethylbutanedioyl dichloride is an organic compound with the molecular formula C7H12Cl2O2 It is a derivative of butanedioic acid, where two chlorine atoms are attached to the carbon atoms at positions 2 and 3, and three methyl groups are attached to the carbon atoms at positions 2 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylbutanedioyl dichloride typically involves the chlorination of 2,2,3-trimethylbutanedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid groups to acyl chloride groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals like thionyl chloride and phosphorus pentachloride.
化学反应分析
Types of Reactions
2,2,3-Trimethylbutanedioyl dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3-trimethylbutanedioic acid and hydrochloric acid.
Condensation Reactions: It can react with diols or diamines to form polyesters or polyamides through condensation polymerization.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
科学研究应用
2,2,3-Trimethylbutanedioyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the synthesis of polyesters and polyamides, which have applications in the production of plastics and fibers.
Material Science: The compound is used in the preparation of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2,2,3-Trimethylbutanedioyl dichloride involves its reactivity towards nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
2,2,3-Trimethylbutanedioyl dichloride can be compared with other similar compounds, such as:
2,2-Dimethylbutanedioyl dichloride: This compound has two methyl groups instead of three, leading to different reactivity and properties.
2,3-Dimethylbutanedioyl dichloride: The position of the methyl groups is different, affecting the compound’s steric and electronic properties.
2,2,4-Trimethylpentanedioyl dichloride: This compound has a longer carbon chain, resulting in different physical and chemical properties.
属性
CAS 编号 |
113939-59-6 |
|---|---|
分子式 |
C7H10Cl2O2 |
分子量 |
197.06 g/mol |
IUPAC 名称 |
2,2,3-trimethylbutanedioyl dichloride |
InChI |
InChI=1S/C7H10Cl2O2/c1-4(5(8)10)7(2,3)6(9)11/h4H,1-3H3 |
InChI 键 |
BUGNYMFEMBBAGD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)Cl)C(C)(C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


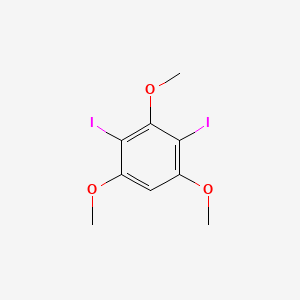

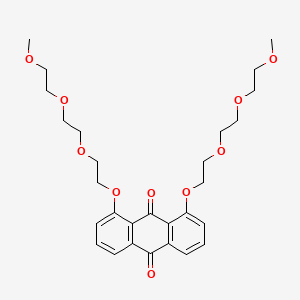
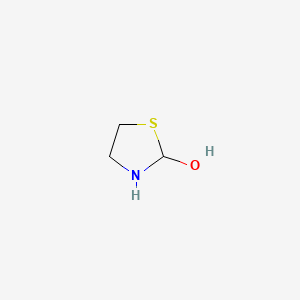
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)


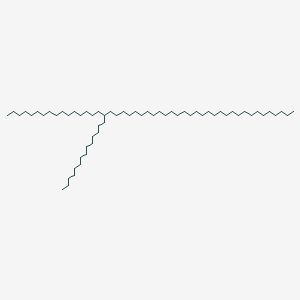
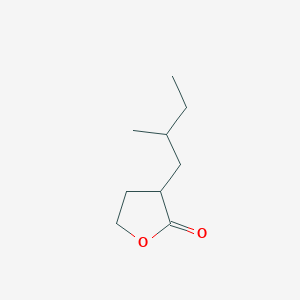
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
